Product packaging for 5-Amino-2-dodecylbenzenesulphonic acid(Cat. No.:CAS No. 80822-87-3)

5-Amino-2-dodecylbenzenesulphonic acid

Cat. No.: B12651366
CAS No.: 80822-87-3
M. Wt: 341.5 g/mol
InChI Key: BGUREQRVHBTMGK-UHFFFAOYSA-N
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Description

Contextual Significance of Amphiphilic Aromatic Sulfonic Acids

Amphiphilic aromatic sulfonic acids are a class of organic compounds that possess both a hydrophilic (water-attracting) and a hydrophobic (water-repellent) part. The hydrophilic portion is typically a sulfonic acid group (-SO3H) attached to an aromatic ring, while the hydrophobic part consists of a long alkyl chain. This dual nature is the basis for their wide-ranging applications, most notably as surfactants in detergents and cleaning products. lion-specialty-chem.co.jp

The significance of these compounds extends to their role as intermediates in the synthesis of various organic materials. Aromatic sulfonic acids are key in the production of water-soluble dyes and certain pharmaceuticals. lion-specialty-chem.co.jp Their ability to act as strong acids and their solubility in organic solvents also makes them effective catalysts in a variety of organic reactions.

The general properties of long-chain alkylbenzene sulfonic acids, to which 5-Amino-2-dodecylbenzenesulphonic acid belongs, are well-established. They are typically produced through the sulfonation of linear alkylbenzenes.

General Properties of Linear Alkylbenzene Sulfonic Acids (LAS)

PropertyDescription
Appearance Typically a brown, viscous liquid.
Solubility Soluble in water and polar organic solvents.
Acidity Strong acids due to the sulfonic acid group.
Surfactant Properties Excellent wetting, foaming, and emulsifying capabilities.

Interdisciplinary Relevance in Advanced Chemical Science

The unique molecular architecture of compounds like this compound lends itself to a variety of interdisciplinary applications. The presence of an amino group, a sulfonic acid group, and a long alkyl chain on a benzene (B151609) ring creates a multifunctional molecule with potential for use in materials science, polymer chemistry, and nanotechnology.

The amino group can serve as a site for further chemical modification, allowing for the covalent attachment of the molecule to other chemical entities or surfaces. This functionality is particularly relevant in the development of functionalized materials and polymers. For instance, amino-substituted aromatic compounds have been explored in the synthesis of novel polymers and in the development of corrosion inhibitors.

The combination of the sulfonic acid group and the long alkyl chain suggests potential applications in the formation of self-assembled monolayers and other ordered molecular structures. These structures are of interest in fields such as surface science and nanotechnology for applications in sensors, coatings, and electronic devices. While direct research on this compound in these areas is not readily found, the principles governing the behavior of similar amphiphilic molecules provide a strong basis for its potential in these advanced applications.

Scope and Academic Research Focus

The academic research focus on compounds structurally related to this compound is diverse. Research on linear alkylbenzene sulfonates (LAS) is extensive, primarily focusing on their surfactant properties, environmental fate, and synthesis methods. The synthesis of dodecylbenzene (B1670861) sulfonic acid, for example, has been optimized using microreactor technology to improve purity and yield.

Studies on amino-substituted sulfonic acids often delve into their use as building blocks for more complex molecules. For instance, 5-amino-2-formylbenzenesulfonic acid has been synthesized and characterized, highlighting the reactivity of the amino and formyl groups for further chemical transformations. chemicalpapers.com Research on other substituted aminobenzenesulfonic acids has explored their potential in various applications, from dye synthesis to pharmaceutical intermediates.

While the specific academic focus on this compound appears to be limited, the broader research landscape for its constituent chemical functionalities suggests several avenues for future investigation. These could include its potential as a specialty surfactant, a monomer for novel polymers, or a functional component in advanced materials. The synthesis and characterization of this specific molecule would be the first step in exploring these potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31NO3S B12651366 5-Amino-2-dodecylbenzenesulphonic acid CAS No. 80822-87-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80822-87-3

Molecular Formula

C18H31NO3S

Molecular Weight

341.5 g/mol

IUPAC Name

5-amino-2-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H31NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)23(20,21)22/h13-15H,2-12,19H2,1H3,(H,20,21,22)

InChI Key

BGUREQRVHBTMGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1)N)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Amino 2 Dodecylbenzenesulphonic Acid and Analogues

Established Synthetic Routes and Mechanistic Pathways

The traditional synthesis of 5-Amino-2-dodecylbenzenesulphonic acid typically follows a sequence of electrophilic aromatic substitution reactions, culminating in the introduction of the amino group. The primary pathway involves the initial production of dodecylbenzene (B1670861), followed by sulfonation and subsequent functional group transformations.

Sulfonation Strategies

The introduction of the sulfonic acid group (-SO₃H) onto the dodecylbenzene ring is a critical step, typically achieved through electrophilic aromatic substitution. The choice of sulfonating agent and reaction conditions significantly influences the yield and isomer distribution of the resulting dodecylbenzenesulphonic acid.

Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and sulfur trioxide itself. chemicalbook.comchemscene.com The reaction with dodecylbenzene proceeds via the attack of the electrophile (SO₃ or its protonated form) on the electron-rich aromatic ring. mdpi.com The long alkyl chain of dodecylbenzene is an ortho-, para- director; thus, the sulfonation primarily occurs at the para-position relative to the alkyl group, yielding 2-dodecylbenzenesulphonic acid as the major product.

The reaction is often carried out at elevated temperatures to drive the equilibrium towards the sulfonated product. chemscene.com However, controlling the temperature is crucial to minimize the formation of by-products such as sulfones. chemscene.com

Table 1: Comparison of Sulfonating Agents for Dodecylbenzene

Sulfonating AgentTypical ConditionsAdvantagesDisadvantages
Concentrated H₂SO₄Heating with dodecylbenzeneReadily available, low costReversible reaction, water formation can dilute the acid
Oleum (H₂SO₄ + SO₃)Controlled temperatureHigher reactivity than H₂SO₄Corrosive, can lead to side reactions if not controlled
Sulfur Trioxide (SO₃)Often used with a solvent or in a microreactorHigh efficiency, no water by-productHighly reactive, requires careful handling to avoid side reactions

A common industrial method involves the reaction of linear alkylbenzene (LAB) with sulfur trioxide in a continuous reactor to produce linear alkylbenzene sulphonic acid (LABSA). organic-chemistry.org

Alkylation Approaches

The precursor to the target molecule, dodecylbenzene, is synthesized via the Friedel-Crafts alkylation of benzene (B151609) with 1-dodecene (B91753). This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid or a proton acid. researchgate.net

Historically, catalysts such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF) have been widely used in industrial processes. researchgate.net The mechanism involves the generation of a carbocation from 1-dodecene, which then attacks the benzene ring. Due to the possibility of carbocation rearrangements, a mixture of linear alkylbenzenes with the phenyl group attached at different positions along the dodecyl chain is often obtained. oecd.org

The reaction conditions, including the catalyst, temperature, and reactant ratio, are optimized to favor the formation of the desired linear isomers, as branched-chain alkylbenzenesulfonates exhibit lower biodegradability.

Amination Protocols

The final step in the synthesis of this compound is the introduction of the amino group. A common and effective method for this transformation is the reduction of a nitro group. This necessitates a nitration step following the sulfonation of dodecylbenzene to produce nitro-dodecylbenzenesulphonic acid. The nitro group, being a meta-director, would direct the incoming substituent. However, in this synthetic sequence, the sulfonation precedes nitration. The sulfonic acid group is a meta-director, and the dodecyl group is an ortho-, para-director. The regiochemistry of the nitration of 2-dodecylbenzenesulphonic acid would be influenced by both substituents, potentially leading to the desired 5-nitro-2-dodecylbenzenesulphonic acid isomer.

The subsequent reduction of the nitro group to an amine is a well-established transformation. Catalytic hydrogenation is a widely used method, employing catalysts such as Raney nickel or palladium on carbon (Pd/C). google.comcommonorganicchemistry.com The reaction is typically carried out under hydrogen pressure at elevated temperatures in a suitable solvent. google.com This method is favored for its high yield and the production of clean products. google.com

Table 2: Catalytic Hydrogenation Conditions for Reduction of Nitroaromatic Sulfonic Acids

CatalystSubstrateTemperature (°C)Pressure (MPa)Yield (%)Reference
Raney Nickel3-nitrobenzenesulfonic acid20-1800.2-3High google.com
Pd/C3-nitrobenzenesulfonic acid60-1300.8-2.0>92 google.com
10% Pd/C2-acetamido-5-nitrobenzene sulfonic acidRoom Temperature54 psi- wm.edu

Other reducing agents such as iron in acidic media or tin(II) chloride can also be employed for the reduction of nitroaromatics. wikipedia.org

An alternative approach to amination is the direct amination of the aromatic ring, though this is less common for this specific compound. One historical method, the Piria reaction, involves the treatment of a nitroaromatic compound with a metal bisulfite, resulting in a combined reduction of the nitro group and sulfonation.

Green Chemistry Principles in Synthesis Optimization

The traditional synthetic routes for this compound often involve harsh reaction conditions and the use of hazardous reagents and solvents. The application of green chemistry principles aims to develop more sustainable and environmentally benign synthetic methodologies.

Solvent-Free and Aqueous Media Syntheses

A significant area of improvement is the reduction or elimination of volatile organic solvents. Research has explored solvent-free conditions for key synthetic steps. For instance, the dehydration of sorbitol to isosorbide (B1672297) has been successfully demonstrated using sulfonic acid resins as catalysts in a solvent-free system under vacuum. dnu.dp.ua While not directly the synthesis of the target compound, this illustrates the potential of solvent-free catalytic processes.

The sulfonation step can also be performed under solvent-free conditions. The use of microreactors for the sulfonation of nitrobenzene (B124822) with SO₃ has been shown to be an efficient method, improving safety and reducing reaction times. google.com

Furthermore, conducting reactions in aqueous media is a cornerstone of green chemistry. The synthesis of aminobenzenesulfonic acids can be performed in water. For example, the catalytic hydrogenation of 3-nitrobenzenesulfonic acid is often carried out in an aqueous solution. google.com The use of water as a solvent avoids the environmental and health hazards associated with many organic solvents.

Catalyst Development for Sustainable Production

The development of reusable and environmentally friendly catalysts is a key focus in green synthesis.

For the alkylation of benzene with dodecene, solid acid catalysts such as zeolites (e.g., mordenite (B1173385) and H-BEA) and supported heteropoly acids (e.g., silicotungstic acid) have emerged as greener alternatives to traditional Lewis acids like AlCl₃ and HF. researchgate.netrsc.orgacs.org These solid catalysts are non-corrosive, easily separable from the reaction mixture, and can be regenerated and reused, minimizing waste. researchgate.net Studies have shown that mordenite catalysts can exhibit high activity and selectivity for the production of linear alkylbenzenes with good stability over extended periods. rsc.org

Table 3: Green Catalysts for Alkylation of Benzene with 1-Dodecene

CatalystKey FeaturesSelectivity/ActivityReference
MordeniteSteam pretreated, stable for >600 hours98% LAB product, 67% 2-phenyl isomer rsc.org
H-BEA ZeoliteCan be passivated to improve selectivity for 2-phenyl LABHigh activity researchgate.net
Supported Silicotungstic AcidSolid acid catalystEffective for liquid-phase alkylation acs.org

For the amination step, the use of heterogeneous catalysts like Pd/C and Raney nickel in catalytic hydrogenation already aligns with green chemistry principles due to their recyclability and high efficiency. google.comgoogle.com Research continues to focus on developing even more active and robust catalysts to further improve the sustainability of this process.

In sulfonation , catalytic amounts of sodium tungstate (B81510) have been used with sulfur trioxide to reduce the formation of by-products and eliminate waste residues, contributing to a cleaner production process for nitrobenzenesulfonates. google.com The use of Brønsted acidic ionic liquids has also been explored for the sulfonation of aromatic compounds under mild aqueous conditions. organic-chemistry.org

Atom Economy and Reaction Efficiency Enhancements

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org A low atom economy signifies the generation of significant waste in the form of by-products. primescholars.com In the synthesis of complex molecules like this compound, which traditionally involves multiple steps such as Friedel-Crafts alkylation, nitration, sulfonation, and reduction, the potential for waste generation is high.

Traditional synthetic routes often employ stoichiometric reagents that are not incorporated into the final product, leading to poor atom economy. rsc.org For instance, the Béchamp reduction of a nitro group to an amine, using iron and acid, has a very low atom economy due to the formation of large quantities of iron oxide sludge. rsc.org Similarly, sulfonation with excess sulfuric acid or oleum can generate spent acid waste. rsc.org

Enhancements in reaction efficiency focus on replacing these wasteful methods with catalytic alternatives. Catalytic hydrogenation, for example, offers a 100% theoretical atom economy for the reduction of a nitro group, with water or a reusable catalyst being the only by-product. Careful selection of starting materials and the use of catalytic systems are key to improving atom economy. primescholars.com

The following table illustrates a theoretical comparison between a traditional and an atom-economical approach for the final amination step in a synthesis pathway for an amino-benzenesulphonic acid analogue.

Table 1: Comparison of Atom Economy in Amination Reactions

Reaction Type Reagents Desired Product By-products Theoretical Atom Economy (%)
Traditional (Béchamp Reduction) Nitro-dodecylbenzenesulphonic acid, Iron (Fe), Hydrochloric Acid (HCl) Amino-dodecylbenzenesulphonic acid Iron(II/III) oxide, Water < 40%
Catalytic (Hydrogenation) Nitro-dodecylbenzenesulphonic acid, Hydrogen (H₂), Catalyst (e.g., Pd/C) Amino-dodecylbenzenesulphonic acid Water ~100%

Advanced Synthetic Techniques and Process Intensification

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, safer, and more energy-efficient processes. cetjournal.it For the synthesis of specialty chemicals like substituted benzenesulphonic acids, this often means transitioning from conventional batch reactors to advanced systems that offer superior control over reaction parameters. cetjournal.it

Microreactor and Flow Chemistry Applications

Microreactors, with their high surface-area-to-volume ratio and channel dimensions typically in the sub-millimeter range, offer significant advantages for process intensification. mdpi.com These systems provide exceptional heat and mass transfer, which is crucial for managing highly exothermic and rapid reactions like sulfonation and nitration—key steps in the synthesis of this compound. mdpi.comdicp.ac.cn

The sulfonation of aromatic compounds with agents like sulfur trioxide (SO₃) is extremely fast and exothermic, with a reaction enthalpy of approximately -168 kJ/mol. dicp.ac.cn In conventional batch reactors, controlling the temperature is challenging, often leading to side reactions and the formation of impurities like sulphones. Microreactors mitigate this by enabling near-instantaneous heat removal, ensuring excellent temperature control and process safety. dicp.ac.cn

Research on the sulfonation of nitrobenzene, an analogue process, demonstrates the effectiveness of microreactors. Under optimized conditions in a microreactor, a 94% conversion of nitrobenzene and an 88% yield of the desired meta-nitrobenzenesulphonic acid were achieved with a residence time of less than two seconds. dicp.ac.cn This represents a significant improvement in efficiency and safety compared to traditional batch methods. dicp.ac.cn Similarly, the sulfonation of 1,2-diaminobenzene in a continuous flow microreactor allows for precise temperature control (180 °C to 220 °C), leading to the desired product free of impurities. google.comgoogle.com

Table 2: Performance of Nitrobenzene Sulfonation in a Microreactor System

Parameter Value Reference
Reactants Nitrobenzene (NB), Sulfur Trioxide (SO₃) dicp.ac.cn
System Microreactor (solvent-free) dicp.ac.cn
Residence Time < 2 seconds dicp.ac.cn
Optimized Conversion (NB) 94% dicp.ac.cn
Optimized Yield (m-NBSA) 88% dicp.ac.cn

This technology allows for the use of highly concentrated reagents safely, reduces solvent waste, and shortens reaction times from hours to seconds, contributing to a greener and more economical process. dicp.ac.cnmicroreactiontechnology.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another powerful technique for process intensification. By using microwave energy, reaction mixtures can be heated rapidly and uniformly to temperatures far exceeding the solvent's boiling point in sealed vessels. anton-paar.com This superheating dramatically accelerates reaction rates, often reducing reaction times from many hours to mere minutes. anton-paar.comyoutube.com

The mechanism of microwave heating involves the direct coupling of energy with polar molecules in the reaction mixture through dipolar polarization and ionic conduction. youtube.com This efficient internal heating leads to a significant increase in reaction kinetics. youtube.com

In the synthesis of sulphonic acid derivatives and their precursors, microwave irradiation has been shown to drastically improve yields and reduce synthesis time. For example, in the synthesis of certain sulfonamides, a conventional heating method required 12 hours to achieve a 15-16% yield, whereas microwave-assisted synthesis accomplished the reaction in 10-15 minutes with yields of 82-87%. youtube.comnih.gov The synthesis of sulfonic acid-functionalized materials has also been successfully achieved using microwaves, demonstrating the versatility of this technique. rsc.org This rapid, efficient method can be applied to various steps in the synthesis of this compound, such as the introduction of the sulfonate group or the formation of related intermediates. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

Reaction Type Method Reaction Time Yield (%) Reference
Nucleophilic Aromatic Substitution Conventional 12-24 hours 35-60% youtube.com
Microwave < 10 minutes ~100% youtube.com
Sulfonamide Synthesis Conventional 12 hours 15-16% youtube.com
Microwave 10-15 minutes 82-87% youtube.comnih.gov

Chemo- and Regioselectivity Control

The synthesis of a specific isomer like this compound presents a significant challenge in controlling chemo- and regioselectivity. The directing effects of the substituents on the aromatic ring dictate the position of incoming functional groups during electrophilic substitution. The dodecyl group is an ortho-, para-director, while the amino group is a strong ortho-, para-director and the sulfonic acid group is a meta-director.

A plausible synthetic route involves:

Alkylation: Friedel-Crafts alkylation of benzene with 1-dodecene or 1-chlorododecane (B51209) to form dodecylbenzene.

Nitration: Introduction of a nitro group. This step yields a mixture of isomers, primarily 2-nitrododecylbenzene and 4-nitrododecylbenzene, which requires separation.

Sulfonation: The isolated 2-nitrododecylbenzene is then sulfonated. The dodecyl group directs para (to position 5) and the nitro group directs meta (also to position 5), leading to the desired 2-nitro-5-dodecylbenzenesulphonic acid with high regioselectivity.

Reduction: The nitro group is reduced to an amino group to yield the final product.

Controlling the outcome of these steps is paramount. Aromatic sulfonation is a reversible reaction, and selectivity can be influenced by reaction conditions such as temperature and acid concentration. wikipedia.org For instance, the "baking process," which involves heating an arylamine sulfate (B86663) salt, can be used to produce aminoaryl sulfonic acids, with the reaction temperature influencing the position of the sulfonic acid group. google.com

Advanced methods can provide superior control over the introduction of functional groups. For example, the use of chlorosulfonyl isocyanate can be employed for the regioselective and stereoselective introduction of a protected amine group. nih.gov The choice of reagents and the careful tuning of reaction conditions, potentially under microwave irradiation or in flow reactors, can enhance the selectivity towards the desired product and minimize the formation of unwanted isomers. researchgate.netmdpi.com

Derivatization and Functionalization Strategies of 5 Amino 2 Dodecylbenzenesulphonic Acid

Chemical Modification at the Amino Moiety

The primary amino group on the benzene (B151609) ring is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Diazotization and Coupling Reactions for Complex Architectures

Diazotization of the primary aromatic amine is a powerful method to create highly reactive diazonium salts. This reaction is typically carried out by treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt of 5-Amino-2-dodecylbenzenesulphonic acid is an important intermediate for synthesizing azo compounds. researchgate.net

These diazonium salts can then be coupled with various aromatic compounds, such as phenols and other amines, to form azo dyes. researchgate.netgoogle.com The coupling reaction's conditions, such as pH and temperature, are critical and must be carefully controlled to favor the desired ring-coupled product over side reactions like the formation of diazoamino compounds. google.comnih.gov For instance, coupling can be performed at a low initial pH (around 0.2-0.5) and gradually increased, along with the temperature, to ensure high yield and purity of the final azo product. google.com In some cases, carrying out the diazotization and subsequent coupling in the presence of a nonionic surfactant can improve the reaction, especially when dealing with less soluble species like aminonaphthol sulfonic acids. google.com

Schiff Base Formation and Ligand Design

The amino group can react with aldehydes or ketones in a condensation reaction to form Schiff bases, which contain an azomethine (-C=N-) group. rroij.comnih.gov This reaction is often catalyzed by an acid or a base. rroij.com Schiff bases derived from amino acids and other amino compounds are significant in coordination chemistry as they can act as versatile ligands, forming stable complexes with various metal ions. researchgate.netnanobioletters.com

The presence of the long dodecyl chain and the sulfonic acid group in this compound can influence the solubility and electronic properties of the resulting Schiff base and its metal complexes. nih.gov These complexes have applications in catalysis and material science. nanobioletters.com The synthesis often involves refluxing the amine with an appropriate aldehyde, such as salicylaldehyde, in a suitable solvent like ethanol. rroij.com

Functionalization of the Sulfonic Acid Group

The sulfonic acid group offers another reactive handle for modifying the properties of this compound, particularly its solubility and interactions with other materials.

Esterification and Amidation of the Sulfonic Acid

The sulfonic acid group can be converted into its corresponding esters (sulfonates) or amides (sulfonamides). Sulfonate esters are typically prepared by reacting the corresponding sulfonyl chloride with an alcohol. wikipedia.org The initial step, therefore, involves the conversion of the sulfonic acid to a sulfonyl chloride, often using a chlorinating agent like chlorosulfonic acid. wisc.edu

Similarly, sulfonamides are synthesized by reacting the sulfonyl chloride with an amine. wisc.edunih.gov This two-step process—conversion to sulfonyl chloride followed by amination—is a standard route for creating a wide variety of sulfonamide derivatives. wisc.edu These reactions are crucial for producing compounds with specific biological or chemical properties. For example, sulfonamide synthesis can be catalyzed by copper or palladium complexes under mild conditions. organic-chemistry.org

Table 2: General Reactions of the Sulfonic Acid Group

ReactionReagentsProductReference
EsterificationAlcohol (after conversion to sulfonyl chloride)Sulfonate Ester wikipedia.org
AmidationAmine (after conversion to sulfonyl chloride)Sulfonamide wisc.edunih.gov

Salt Formation for Solubility and Application Tuning

As a strong acid, this compound readily forms salts with bases. wikipedia.org This property is widely exploited to modify its solubility and surface-active properties. The parent compound, dodecylbenzenesulfonic acid, is a major component of many detergents. nih.gov

Salt formation with various organic and inorganic bases can be used to create a range of products with different physical properties. For example, reacting it with an amine like isopropylamine (B41738) results in the formation of an isopropylamine salt, which has defined solubility characteristics. noaa.gov Similarly, salts can be formed with other amino alcohols, such as 1-amino-2-propanol. nih.gov The choice of the base allows for fine-tuning the solubility of the resulting salt in water or organic solvents, which is critical for its application in formulations like detergents, emulsifiers, and catalysts. google.comsigmaaldrich.com

Mentioned Chemical Compounds

Chemical Name
1-amino-2-propanol
This compound
Acetanilide
Acetic Anhydride (B1165640)
Acyl Chloride
Aldehyde
Aminonaphthol sulfonic acid
Aspartic acid
Benzene
Carboxylic acid
Chlorosulfonic acid
Dodecylbenzenesulfonic acid
Ethanol
Isopropylamine
Ketone
Nb2O5
Nitrous acid
Phenylalanine
Salicylaldehyde
Sodium acetate (B1210297)
Sodium nitrite
Sulfanilamide
Sulfonate
Sulfonamide
Sulfonic acid
Sulfonyl chloride
Tertiary amine
ZrCl4

Alkyl Chain Modifications and Their Impact on Amphiphilicity

Introduction of Chirality and Branching

The introduction of stereocenters or branching within the dodecyl chain of this compound represents a sophisticated strategy to modulate its amphiphilic properties. These structural modifications disrupt the linear nature of the alkyl chain, leading to significant changes in molecular packing, micellization, and interfacial behavior.

The synthesis of chiral surfactants often involves the use of optically active starting materials or asymmetric synthesis methodologies. nih.govresearchgate.net For instance, a chiral precursor could be introduced during the alkylation of the benzene ring. While specific synthesis routes for chiral derivatives of this compound are not extensively documented in publicly available literature, general principles of chiral synthesis can be applied. nih.govnih.gov The presence of a chiral center in the hydrophobic tail can lead to the formation of chiral aggregates, such as helical micelles, in aqueous solutions. acs.orgnih.govacs.org The transfer of chirality from the molecular level to the supramolecular assembly is influenced by hydrophobic interactions. tandfonline.comnih.gov The specific stereochemistry and the length of the hydrophobic tail can dictate the type and stability of the resulting chiral supramolecular structures. acs.orgnih.govacs.org

Branching of the alkyl chain, in contrast, has a more pronounced effect on the physical properties of the surfactant. Branched alkylbenzene sulfonates (BAS) were historically used but were largely replaced by linear alkylbenzene sulfonates (LAS) due to the poor biodegradability of the former. wikipedia.orgcleaninginstitute.org However, from a performance perspective, branching significantly alters amphiphilicity. The introduction of methyl or ethyl groups along the dodecyl chain increases the cross-sectional area of the hydrophobic tail, which hinders efficient packing at interfaces and within micelles. This generally leads to a higher critical micelle concentration (CMC) compared to the linear isomer.

Research on various alkylbenzene sulfonates has shown that branched isomers can exhibit different interfacial properties. For example, a study on the phase behavior of linear and branched alkylbenzene sulfonates demonstrated that the branched structure can have a greater ability to form micelles. acs.org The positioning of the phenyl group on the alkyl chain also influences properties like the Krafft point, which is the temperature at which surfactant solubility equals the CMC. wikipedia.org

Table 1: Illustrative Impact of Alkyl Chain Branching on Surfactant Properties (General Trends for Alkylbenzene Sulfonates)

PropertyLinear Alkyl ChainBranched Alkyl Chain
Critical Micelle Concentration (CMC) LowerHigher
Biodegradability HighLow
Packing at Interface More OrderedLess Ordered
Krafft Point Varies with isomerGenerally higher

This table presents generalized trends observed for alkylbenzene sulfonates and is intended to be illustrative for the potential effects on this compound derivatives.

Fluorination and Heteroatom Incorporation

Further tailoring of the amphiphilic character of this compound can be achieved through the strategic incorporation of fluorine atoms or heteroatoms into the dodecyl chain. These modifications impart unique electronic and steric properties to the hydrophobic tail, leading to significant alterations in surface activity and self-assembly behavior.

Fluorination of the alkyl chain, either partially or fully, dramatically increases its hydrophobicity and can also induce oleophobicity. Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water to values unattainable with their hydrocarbon counterparts. nsf.govyoutube.com The synthesis of a fluorinated derivative of this compound would likely involve the use of fluorinated alkylating agents in the Friedel-Crafts alkylation step. The resulting fluorinated surfactant would be expected to exhibit a very low critical micelle concentration (CMC) due to the strong hydrophobic driving force for aggregation. nsf.govrsc.org The self-assembly of fluorinated surfactants can lead to the formation of various aggregate structures, and their behavior can be influenced by additives. rsc.org Studies on partially fluorinated surfactants have shown that the degree of fluorination affects the orientation of the molecules at the air-water interface. nih.gov

The incorporation of heteroatoms, such as oxygen or nitrogen, into the alkyl chain introduces polarity and the potential for hydrogen bonding within the hydrophobic tail. This can significantly impact the surfactant's interaction with water and its aggregation behavior. For example, the introduction of an ether or amide linkage within the dodecyl chain would increase the hydrophilicity of the tail, leading to a higher CMC and altered interfacial properties. A study on ionic liquid surfactants with functionalized alkyl chains demonstrated that the presence of amide or ester groups influences their complexation and self-assembly. rsc.org The synthesis of such derivatives could involve the reaction of a functionalized alkyl halide with the benzene ring prior to sulfonation and amination.

Table 2: Anticipated Effects of Alkyl Chain Fluorination and Heteroatom Incorporation on the Properties of this compound Derivatives

ModificationExpected Impact on CMCExpected Impact on Surface Tension ReductionRationale
Partial/Full Fluorination DecreaseSignificant EnhancementIncreased hydrophobicity of the tail drives aggregation at lower concentrations and enhances surface activity.
Ether Linkage Incorporation IncreaseDecreaseIntroduction of a polar ether group increases the hydrophilicity of the tail, weakening the driving force for micellization.
Amide Linkage Incorporation IncreaseDecreaseThe polar amide group increases tail hydrophilicity and introduces hydrogen bonding capabilities, affecting self-assembly.

This table is based on established principles of surfactant chemistry and provides a predictive overview of the effects of these modifications.

Catalytic Applications of 5 Amino 2 Dodecylbenzenesulphonic Acid and Its Derived Systems

Brønsted Acid Catalysis in Organic Transformations

The sulfonic acid moiety (-SO₃H) in 5-Amino-2-dodecylbenzenesulphonic acid provides a strong Brønsted acid site, theoretically enabling it to catalyze acid-mediated reactions. The presence of the amino group (-NH₂) could potentially modulate its acidic and catalytic properties through electronic effects or by participating in bifunctional catalysis. However, empirical studies to confirm and characterize this potential are not found in the current body of scientific literature.

For comparison, p-dodecylbenzenesulphonic acid (DBSA) is widely employed as a Brønsted acid catalyst in a variety of organic transformations. researchgate.net Its amphipathic nature, combining a hydrophilic sulfonic acid head and a hydrophobic dodecyl tail, allows it to act as a surfactant, facilitating reactions in aqueous media by forming micelles that can bring organic reactants into close proximity. researchgate.net

There is no specific research data available on the use of this compound as a catalyst for either esterification or transesterification reactions.

In contrast, its analogue, DBSA, has been shown to be an effective catalyst for these transformations. For instance, DBSA has been used to catalyze the esterification of free fatty acids and the transesterification of vegetable oils in the production of biodiesel. Its surfactant properties are particularly useful in these reactions, which often involve immiscible reactants.

Table 1: Representative Catalytic Performance of p-Dodecylbenzenesulphonic Acid (DBSA) in Esterification (Contextual Data)

Reactants Product Catalyst Conditions Yield
Oleic Acid, Methanol (B129727) Methyl Oleate DBSA 65°C, 2h >95%
Soybean Oil, Methanol Fatty Acid Methyl Esters DBSA 70°C, 8h ~98%
Acetic Acid, Butanol Butyl Acetate (B1210297) DBSA Reflux, 3h High

This table presents data for p-dodecylbenzenesulphonic acid (DBSA) to provide context and is NOT representative of this compound.

No published studies were identified that utilize this compound for catalyzing Biginelli or Knoevenagel condensation reactions. These reactions are typically catalyzed by Brønsted or Lewis acids. The sulfonic acid group of the target compound could theoretically facilitate these reactions by activating carbonyl groups towards nucleophilic attack.

The Biginelli reaction is a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. icdst.org The Knoevenagel condensation involves the reaction between a carbonyl compound and an active methylene (B1212753) compound. Both are classic examples of reactions where a Brønsted acid catalyst like DBSA could be effective, although specific reports on DBSA for these exact condensations are also sparse compared to its other uses.

Beyond the Biginelli reaction, there is no literature describing the application of this compound in other multicomponent reactions (MCRs). MCRs benefit from acid catalysis to activate substrates and drive the reaction cascade. The bifunctional nature (acidic -SO₃H and basic -NH₂) of this compound could make it a candidate for such transformations, but this remains a hypothetical application without experimental validation.

The parent compound, DBSA, has been successfully used as a Brønsted acid-surfactant catalyst in various one-pot multicomponent syntheses in aqueous media, demonstrating the utility of this class of catalysts in promoting complex transformations efficiently. researchgate.net

Role in Heterogeneous Catalysis

The potential for this compound to be used in heterogeneous catalysis exists, but there are no specific examples in the literature. Its long dodecyl chain could be leveraged for immobilization, while the amino group offers a functional handle for grafting onto solid supports.

No research has been published on the immobilization of this compound onto solid supports.

Hypothetically, several strategies could be employed. The amino group could be used to form covalent bonds with supports like silica (B1680970) gel, polymers, or magnetic nanoparticles that have been functionalized with appropriate electrophilic groups (e.g., epoxy or isocyanate groups). Alternatively, ion-exchange resins could be used to immobilize the molecule via its sulfonic acid group. Such immobilization would be key to transitioning it from a homogeneous to a more environmentally friendly, heterogeneous catalytic system.

As there are no reports on its use as a catalyst, there are consequently no studies on the design of recoverable and reusable systems based on this compound. The development of such systems is a critical aspect of green chemistry, aiming to reduce waste and cost. Immobilization on a solid support is the primary strategy to achieve recoverability and reusability. researchgate.net For a surfactant-like molecule, another approach could involve designing systems where the catalyst is recovered by changing temperature or pH to break the emulsion after the reaction.

Table 2: Mentioned Compounds

Compound Name
This compound
p-dodecylbenzenesulphonic acid (DBSA)
Silica gel
Oleic Acid
Methanol
Methyl Oleate
Soybean Oil
Fatty Acid Methyl Esters
Acetic Acid
Butanol
Butyl Acetate
Aldehyde
β-ketoester
Urea
Thiourea
Dihydropyrimidinones

Organocatalysis and Metal-Free Catalysis Initiatives

DBSA has been successfully employed as a catalyst in a variety of metal-free reactions. Its efficacy stems from the combination of a hydrophilic sulphonic acid head and a hydrophobic dodecyl tail, which allows it to act as a surfactant catalyst, facilitating reactions between immiscible reactants.

One notable application of DBSA is in the synthesis of 1,1-diacetates (acylals) from aldehydes and acetic anhydride (B1165640) under solvent-free conditions. researchgate.net This reaction is significant for the protection of aldehyde functional groups in multi-step organic synthesis. The use of DBSA as a catalyst offers several advantages, including mild reaction conditions (room temperature), high yields, short reaction times, and the reusability of the catalyst. researchgate.net

The table below summarizes the results for the DBSA-catalyzed synthesis of 1,1-diacetates from various aldehydes.

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1095
24-Chlorobenzaldehyde1596
34-Nitrobenzaldehyde2092
44-Methoxybenzaldehyde1294
5Cinnamaldehyde2590
6n-Heptanal3088

Data sourced from research on 4-dodecylbenzenesulfonic acid (DBSA) researchgate.net

Furthermore, DBSA has been investigated as a catalyst for the production of biodiesel through the esterification of free fatty acids and transesterification of triglycerides. researchgate.net Its surfactant nature is particularly advantageous in this process, as it can handle feedstocks with high free fatty acid and water content, which are often problematic for traditional base catalysts. researchgate.net The hydrophobic dodecyl chain helps in the interaction with the oily phase, while the sulphonic acid group catalyzes the esterification and transesterification reactions.

Another area where sulfonic acid catalysts have shown promise is in the synthesis of biodegradable polymers like polylactic acid (PLA). bohrium.comresearchgate.net While specific data on this compound is unavailable, various sulfonic acids have been used to catalyze the polycondensation of lactic acid. bohrium.comresearchgate.net These catalysts facilitate the removal of water during polymerization, driving the reaction towards higher molecular weight polymers. researchgate.netdntb.gov.uaalfa-chemistry.com

Mechanistic Investigations of Catalytic Pathways

The catalytic activity of dodecylbenzenesulphonic acid and its derivatives in the aforementioned reactions is primarily attributed to its nature as a Brønsted acid. The sulphonic acid group (-SO₃H) is a strong proton donor, initiating the catalytic cycle by protonating a substrate molecule.

In the synthesis of 1,1-diacetates, the proposed mechanism involves the initial protonation of the carbonyl oxygen of the aldehyde by DBSA. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by acetic anhydride. The subsequent steps involve the addition of the second acetate group and the elimination of a proton to regenerate the catalyst, thus completing the catalytic cycle. The surfactant property of DBSA likely plays a role in bringing the aldehyde and acetic anhydride into close proximity, enhancing the reaction rate.

For the esterification of free fatty acids in biodiesel production, the mechanism is a classic acid-catalyzed esterification. The sulphonic acid protonates the carbonyl oxygen of the free fatty acid, activating it for nucleophilic attack by the alcohol (e.g., methanol or ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the fatty acid ester (biodiesel) and regenerates the catalyst. The ability of DBSA to form micelles in the reaction mixture is thought to be crucial for its high activity, as it can bring the alcohol and the fatty acid together at the oil-water interface. researchgate.net

Interfacial and Supramolecular Chemistry of 5 Amino 2 Dodecylbenzenesulphonic Acid

Surface Activity and Micellization Behavior in Aqueous Systems

As an amphiphilic molecule, 5-Amino-2-dodecylbenzenesulphonic acid demonstrates pronounced surface activity. When dissolved in an aqueous medium, these molecules preferentially adsorb at the air-water or oil-water interface, orienting themselves to minimize the unfavorable contact between their hydrophobic tails and the water molecules. This adsorption lowers the surface tension of the water.

Beyond a certain concentration, the bulk solution becomes saturated with individual surfactant molecules (monomers), and any further addition of the surfactant leads to the spontaneous formation of organized aggregates known as micelles. mdpi.com In these structures, the hydrophobic dodecylbenzene (B1670861) tails are sequestered in the core, away from the water, while the hydrophilic amino and sulphonic acid head groups are exposed to the aqueous environment. mdpi.com

Critical Micelle Concentration (CMC) Studies

The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micelle formation and is a key indicator of a surfactant's efficiency. mdpi.com It represents the concentration at which the properties of the surfactant solution, such as surface tension, conductivity, and osmotic pressure, exhibit a distinct change. Below the CMC, the surfactant exists primarily as monomers, while above the CMC, it coexists in equilibrium between monomers and micelles. mdpi.com

Table 1: Representative Critical Micelle Concentration (CMC) of a Structurally Similar Surfactant

SurfactantTemperature (°C)CMC (M)
Sodium Dodecylbenzenesulfonate (SDBS)253.77 x 10⁻⁴

Note: This data is for a structurally similar compound and serves as a representative example. The actual CMC of this compound may vary.

Effect of Environmental Factors on Aggregation

The aggregation behavior of this compound is expected to be highly sensitive to environmental conditions, particularly pH and the presence of electrolytes, due to its amino and sulphonic acid functionalities.

Effect of pH: The charge of the head group of this compound is pH-dependent. The sulphonic acid group is strongly acidic and will be deprotonated (negatively charged) over a wide pH range. The amino group, being basic, will be protonated (positively charged) at low pH and neutral at higher pH. This variation in charge will significantly impact the electrostatic repulsions between the head groups at the micelle surface. At low pH, the presence of a positive charge on the amino group could lead to zwitterionic character, potentially increasing the CMC due to reduced repulsion or even leading to different aggregate structures. Conversely, at intermediate and high pH values where the amino group is neutral, the behavior will be predominantly anionic. Studies on other amino acid-based surfactants have shown that pH changes can alter micelle size and the binding of counterions. mdpi.comnih.gov

Effect of Electrolytes (Salts): The addition of electrolytes to a solution of an ionic surfactant generally leads to a decrease in the CMC. The added salt ions can screen the electrostatic repulsions between the charged head groups of the surfactant molecules in the micelles. This shielding effect reduces the energetic barrier to micellization, thus favoring the formation of aggregates at lower surfactant concentrations. The magnitude of this effect typically depends on the valency of the counterion, with divalent or trivalent ions having a more pronounced effect than monovalent ions. The presence of salts can also influence the size and shape of the micelles. nih.gov

Thermodynamics of Micelle Formation

The process of micellization is a thermodynamically spontaneous event driven by a delicate balance of enthalpic and entropic contributions. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. mdpi.com It is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic) depending on the specific surfactant and conditions. It reflects the changes in intermolecular forces, such as van der Waals interactions between the hydrophobic tails in the micelle core and changes in hydration of the head groups. nih.gov Temperature-dependent studies of the CMC can be used to determine these thermodynamic parameters. mdpi.com

Formation and Properties of Microemulsions and Nanoemulsions

This compound, due to its ability to significantly lower interfacial tension, is a potential candidate for the formulation of microemulsions and nanoemulsions. These are thermodynamically stable (microemulsions) or kinetically stable (nanoemulsions) dispersions of oil and water, stabilized by an interfacial film of surfactant molecules. nih.gov

Phase Behavior and Microstructure Characterization

The formation of microemulsions typically requires a specific combination of oil, water, surfactant, and often a co-surfactant. The resulting system can exhibit a variety of microstructures, including oil-in-water (O/W) droplets, water-in-oil (W/O) droplets, or bicontinuous structures, depending on the relative proportions of the components. The phase behavior of such systems is often represented by ternary or quaternary phase diagrams, which map the different single-phase and multi-phase regions. The specific phase behavior of systems containing this compound would depend on the nature of the oil phase and the experimental conditions such as temperature. nih.gov

Nanoemulsions, which are typically in the size range of 20-200 nm, are formed by subjecting a mixture of oil, water, and surfactant to high-energy emulsification methods. mdpi.com The small droplet size of nanoemulsions provides a large interfacial area, making them suitable for various applications. The stability of nanoemulsions is a critical parameter and is influenced by factors such as droplet size distribution, surface charge (zeta potential), and the properties of the surfactant film. mdpi.com The amphoteric nature of this compound could offer pH-tunable stability to nanoemulsion formulations.

Encapsulation and Solubilization Phenomena

A key feature of micellar solutions, microemulsions, and nanoemulsions is their ability to solubilize and encapsulate water-insoluble or poorly water-soluble substances. ualberta.ca The hydrophobic core of the micelles or the oil droplets in emulsions can serve as a microenvironment for these hydrophobic molecules, effectively increasing their solubility in the bulk aqueous phase. mdpi.comnih.gov

The efficiency of solubilization depends on several factors, including the chemical structure of the substance to be solubilized, the nature of the surfactant, and the concentration of micelles or emulsion droplets. The location of the solubilized molecule within the aggregate (e.g., in the core, at the core-shell interface) can also vary. mdpi.com The presence of both a benzene (B151609) ring and an alkyl chain in the hydrophobic part of this compound may offer different solubilization sites for various types of hydrophobic compounds. This property is of significant interest for applications in areas such as drug delivery, where poorly soluble active pharmaceutical ingredients can be formulated in aqueous-based systems. mdpi.com

Self-Assembly and Nanostructure Formation

The dual character of the this compound molecule is the primary driver for its aggregation in aqueous and non-aqueous media, leading to the formation of ordered nanostructures. These processes are of significant interest for applications in materials science, nanotechnology, and biomedical fields.

In aqueous solutions, above a certain concentration known as the critical aggregation concentration, this compound molecules can self-assemble into closed bilayer structures known as vesicles. These vesicles consist of a spherical shell of amphiphiles enclosing a small amount of the solvent. The hydrophobic dodecyl chains are oriented towards the interior of the bilayer, minimizing their contact with water, while the hydrophilic amino and sulphonic acid groups are exposed to the aqueous environment on the inner and outer surfaces of the vesicle.

The formation of such structures is a thermodynamically driven process. While direct studies on this compound are not extensively reported in publicly available literature, the behavior of analogous compounds, such as sodium dodecyl benzene sulfonate (SDBS), provides strong evidence for this phenomenon. For instance, pseudogemini surfactants based on SDBS have been shown to spontaneously transition from micelles to vesicles. nih.gov It is highly probable that this compound exhibits similar behavior due to its comparable amphiphilic architecture.

Under certain conditions of concentration, temperature, and ionic strength, these vesicles can further organize into multilamellar structures. These consist of concentric bilayers of the amphiphile, separated by layers of the solvent, akin to the structure of an onion. This arrangement represents a lamellar liquid crystalline phase. The formation of such densely stacked multilamellar vesicles has been observed in related dodecyl benzene sulfonate systems. nih.gov The presence of the amino group in this compound can introduce additional hydrogen bonding capabilities, potentially influencing the stability and morphology of these lamellar phases.

The table below summarizes the key characteristics of vesicle and lamellar phases that can be expected from this compound based on the behavior of similar surfactants.

PropertyVesicleLamellar Phase
Structure Closed, spherical bilayerStacked, parallel bilayers
Arrangement Dispersed in solutionOrdered, liquid crystalline
Solvent Encapsulated and externalIntercalated between bilayers
Driving Force Hydrophobic effect, minimization of edge energyInter-bilayer interactions, packing constraints

The formation of multilamellar vesicles from individual amphiphilic molecules is a prime example of hierarchical self-organization. This process occurs in discrete steps, starting from the molecular level and progressing to more complex, ordered superstructures.

The initial step is the formation of primary aggregates, such as micelles or small vesicles, driven by the hydrophobic effect. As the concentration of the amphiphile increases, these primary structures can then interact and assemble into larger and more ordered arrangements. For instance, spherical micelles can elongate into cylindrical or worm-like micelles, which can then align to form hexagonal phases or further evolve into lamellar structures.

Another powerful technique for inducing hierarchical self-organization is the Langmuir-Blodgett (LB) method. wikipedia.org This technique allows for the creation of highly ordered monomolecular layers of amphiphilic molecules at an air-water interface. By successively dipping a solid substrate through this monolayer, it is possible to build up multilayered films with precise control over the thickness and molecular orientation. wikipedia.org Given its amphiphilic nature, this compound is a suitable candidate for the formation of Langmuir-Blodgett films. The resulting films would represent a highly ordered, two-dimensional hierarchical structure. Studies on similar amino acid-derived amphiphiles have demonstrated the formation of well-organized Langmuir-Blodgett films. nih.gov

The levels of hierarchical organization for this compound can be summarized as follows:

Level of OrganizationDescriptionKey Interactions
Primary Formation of micelles or small vesicles from individual molecules.Hydrophobic interactions, electrostatic repulsion/attraction, hydrogen bonding.
Secondary Assembly of primary structures into larger aggregates like cylindrical micelles or multilamellar vesicles.Inter-micellar/inter-vesicular forces, packing geometry.
Tertiary Formation of liquid crystalline phases (e.g., lamellar, hexagonal) or ordered films (e.g., Langmuir-Blodgett films).Long-range order, interactions with surfaces.

Interactions with Macromolecules and Bio-macromolecules

The ability of this compound to interact with macromolecules and bio-macromolecules is of great interest for various applications, including drug delivery, biosensing, and the formulation of consumer products. These interactions are governed by a combination of electrostatic and hydrophobic forces.

The interaction with proteins is a key area of study. For example, the binding of surfactants to proteins like bovine serum albumin (BSA) is a well-established model system. nih.govrsc.org It is anticipated that this compound would interact with BSA and other proteins through both hydrophobic interactions between its dodecyl chain and the hydrophobic pockets of the protein, and electrostatic interactions involving its charged amino and sulphonate groups and the charged residues on the protein surface. nih.govrsc.org Such interactions can lead to conformational changes in the protein, potentially altering its biological activity. nih.gov

The interaction with nucleic acids, such as DNA, is another important aspect. The positively charged amino group (under appropriate pH conditions) of this compound could electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA. nih.govresearchgate.net Concurrently, the hydrophobic dodecyl chain could engage in hydrophobic interactions, potentially intercalating between the base pairs or binding to the grooves of the DNA helix. These interactions could influence the stability and conformation of the DNA double helix. nih.gov

Furthermore, this compound can interact with synthetic polymers. For instance, dodecylbenzenesulfonic acid (DBSA) has been used as a dopant for conducting polymers like polyaniline, where it also acts as a surfactant to facilitate the polymerization process and improve the properties of the resulting composite material. rsc.org A study on the chemical synthesis of DBSA-doped polyaniline coated viscose fiber demonstrated the formation of an interaction between the polymer and the surfactant. rsc.org

The table below provides a summary of the expected interactions of this compound with various macromolecules.

MacromoleculePrimary Driving Forces for InteractionPotential Consequences
Proteins (e.g., BSA) Hydrophobic interactions, electrostatic interactionsConformational changes, unfolding, altered biological activity. nih.govrsc.org
Nucleic Acids (e.g., DNA) Electrostatic interactions, hydrophobic interactionsStabilization or destabilization of the double helix, conformational changes. nih.govresearchgate.net
Polysaccharides (e.g., Cellulose) Hydrogen bonding, hydrophobic interactionsAdsorption onto the polymer surface, modification of surface properties.
Synthetic Polymers (e.g., Polyaniline) Electrostatic interactions (doping), hydrophobic interactionsIncreased solubility/dispersibility of the polymer, modification of material properties. rsc.org

Advanced Analytical Characterization Techniques for 5 Amino 2 Dodecylbenzenesulphonic Acid Systems

Spectroscopic Methodologies for Structural Elucidation and State Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and bonding of 5-Amino-2-dodecylbenzenesulphonic acid.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules like this compound. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between adjacent protons and between protons and their directly attached carbons, respectively.

For instance, in the aromatic region of the ¹H NMR spectrum, the protons on the benzene (B151609) ring exhibit complex splitting patterns due to their coupling with each other. 2D NMR helps to resolve these overlaps and definitively assign each proton to its correct position on the ring. The long dodecyl chain also benefits from 2D NMR analysis to differentiate the signals of the numerous methylene (B1212753) groups.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for the Aromatic Region of a Substituted Benzenesulphonic Acid Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHSQC Correlations
H-37.8130.5H-4C-3
H-47.2128.0H-3, H-6C-4
H-67.5129.8H-4C-6

Note: This table is illustrative and actual chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the intermolecular interactions.

FT-IR spectroscopy is particularly sensitive to polar functional groups. The presence of the amino (-NH₂) group is confirmed by characteristic N-H stretching vibrations. The sulphonic acid (-SO₃H) group gives rise to strong S=O stretching bands. The dodecyl chain is identified by its C-H stretching and bending vibrations.

Raman spectroscopy, being more sensitive to non-polar bonds, is complementary to FT-IR. It is useful for analyzing the vibrations of the benzene ring and the carbon-carbon bonds within the alkyl chain. Shifts in the vibrational frequencies can indicate changes in the molecular environment and intermolecular hydrogen bonding involving the amino and sulphonic acid groups.

Table 2: Key FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical FT-IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Amino (-NH₂)N-H Stretch3400-32003400-3200
Amino (-NH₂)N-H Bend1650-15801650-1580
Sulphonic Acid (-SO₃H)S=O Asymmetric Stretch1250-11601250-1160
Sulphonic Acid (-SO₃H)S=O Symmetric Stretch1080-10301080-1030
Alkyl Chain (-C₁₂H₂₅)C-H Stretch2960-28502960-2850
Benzene RingC=C Stretch1600-14501600-1450

Advanced Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Oligomeric and Mixture Analysis

Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight and for the analysis of mixtures containing this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. It allows for the accurate determination of the molecular weight of the compound and can also be used to study its fragmentation patterns, which can provide further structural information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique, particularly for the analysis of oligomers or in complex matrices. It can provide molecular weight information with high sensitivity.

Chromatographic and Separation Science Applications

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantitative determination in various samples. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed.

The method can be optimized by adjusting the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) content), pH, and the type of stationary phase to achieve optimal separation of the main compound from any impurities or related substances. A UV detector is typically used for detection, as the benzene ring provides strong chromophoric activity.

Table 3: Example HPLC Method Parameters for the Analysis of this compound

ParameterCondition
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Column Temperature30 °C

Capillary Electrophoresis for Charge-Based Separations

Capillary Electrophoresis (CE) offers an alternative and complementary separation technique to HPLC. CE separates molecules based on their charge-to-size ratio in an electric field. Given that this compound is an amphiphilic molecule with both an acidic (sulphonic acid) and a basic (amino) group, its charge will be highly dependent on the pH of the buffer solution.

This technique is particularly useful for separating isomers and other closely related charged species that may be difficult to resolve by HPLC. The high efficiency of CE can provide excellent resolution and rapid analysis times.

X-ray Scattering Techniques for Supramolecular Architecture

X-ray scattering is a powerful non-destructive technique for determining the structure of materials at the atomic and molecular level. For surfactant systems like those formed by this compound, it provides crucial information on the size, shape, and arrangement of self-assembled aggregates.

Small-Angle X-ray Scattering (SAXS) for Micellar and Nanostructure Dimensions

When dissolved in a solvent above its critical micelle concentration (CMC), this compound, as an amphiphilic molecule, is expected to self-assemble into supramolecular structures known as micelles. esrf.fr Small-Angle X-ray Scattering (SAXS) is the principal technique for characterizing the dimensions and morphology of these nanostructures in solution. nih.govfao.org

The SAXS technique measures the elastic scattering of X-rays at very small angles (typically 0.1-10 degrees). The resulting scattering pattern is a function of the electron density contrast between the self-assembled structures and the surrounding solvent. Analysis of this pattern can yield a wealth of information. For a typical anionic surfactant like a dodecylbenzenesulfonate, SAXS data can be fitted to various models (e.g., core-shell sphere, ellipsoid, or cylinder) to extract key structural parameters. acs.org

Key research findings from SAXS analysis on analogous surfactant systems include:

Micelle Shape and Size: The shape of the micelles (spherical, ellipsoidal, or cylindrical) is determined by the molecular geometry of the surfactant and solution conditions such as concentration, temperature, and ionic strength. esrf.fr For instance, adding salt can screen the electrostatic repulsion between the anionic sulfonate headgroups, often leading to a transition from spherical to larger, worm-like cylindrical micelles. esrf.fr

Aggregation Number (Nagg): This is the average number of surfactant monomers that aggregate to form a single micelle. It can be determined from the forward scattering intensity I(0) once the data is on an absolute scale. nih.gov

Core and Corona Dimensions: In a core-shell model, SAXS can distinguish between the hydrophobic core of the micelle (formed by the dodecyl chains) and the hydrophilic corona or shell (formed by the aminobenzenesulphonic acid headgroups). The analysis can provide the radius of the core and the thickness of the shell. acs.org

Below is a table illustrating the type of data that can be obtained from a SAXS experiment on a micellar solution of a surfactant like this compound.

ParameterDescriptionTypical Value Range for Anionic Surfactants
Radius of Gyration (Rg) A measure of the overall size of the micelle.20 - 100 Å
Core Radius (Rcore) The radius of the hydrophobic core formed by the alkyl tails.15 - 25 Å
Shell Thickness (Tshell) The thickness of the hydrated hydrophilic shell.5 - 10 Å
Aggregation Number (Nagg) The average number of monomers per micelle.30 - 100
Micelle Shape The geometry of the aggregate (e.g., spherical, ellipsoidal).Spherical to Cylindrical

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Phases

While SAXS probes larger nanostructures, Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering, investigates structures at smaller length scales, providing information on crystalline and liquid-crystalline ordering. rice.edu Surfactants, including this compound, can form various lyotropic liquid crystal phases at higher concentrations. bohrium.commcgill.ca These phases possess a degree of order between that of a crystalline solid and an isotropic liquid. rice.edu

WAXD patterns are characterized by diffraction peaks at larger angles than SAXS, which correspond to the regular, repeating distances between molecules. According to Bragg's Law, these peaks relate to specific d-spacings within the material's structure. rice.edu The positions and shapes of WAXD peaks can be used to identify the specific type of liquid crystal phase present. rice.edu

Common lyotropic liquid crystal phases identified by WAXD in surfactant systems include:

Lamellar Phase (Lα): Composed of surfactant bilayers separated by layers of solvent. This phase gives a characteristic series of sharp peaks in the SAXS region with d-spacing ratios of 1, 1/2, 1/3, etc., and a diffuse WAXD peak corresponding to the liquid-like arrangement of the alkyl chains within the bilayers. acs.orgbohrium.com

Hexagonal Phase (H1): Consists of cylindrical micelles packed into a two-dimensional hexagonal lattice. This phase shows peaks in the SAXS region with d-spacing ratios of 1, 1/√3, 1/√4, 1/√7, etc. bohrium.com

The table below summarizes the expected WAXD findings for different phases that could be formed by this compound.

Phase TypeStructural ArrangementExpected WAXD/SAXS Pattern Characteristics
Isotropic (L1) Disordered micelles in solution.Broad correlation peak in SAXS; very diffuse halo in WAXD.
Lamellar (Lα) Parallel bilayers of surfactant separated by water.Sharp, equally spaced SAXS peaks. A broad WAXD peak (~4.5 Å) indicates liquid-like chains. acs.orgbohrium.com
Hexagonal (H1) Cylindrical micelles in a hexagonal array.SAXS peaks with d-spacing ratios of 1, 1/√3, 1/√4. bohrium.com A broad WAXD peak for liquid-like chains.
Crystalline Solid Highly ordered, three-dimensional lattice of molecules.Multiple sharp diffraction peaks in the WAXD region indicating long-range positional order.

Surface-Sensitive Analytical Methods

The performance of surfactants is intrinsically linked to their behavior at interfaces (e.g., air-water or oil-water). Surface-sensitive methods are essential for characterizing the adsorption process and the properties of the resulting interfacial films.

Surface Tension Measurements and Interfacial Rheology

Surface tension measurements are fundamental to characterizing the surface activity of any surfactant. As this compound molecules adsorb at an interface, they disrupt the cohesive energy between solvent molecules, thereby reducing the surface or interfacial tension.

A plot of surface tension versus the logarithm of the surfactant concentration typically shows a sharp break point. This point is the Critical Micelle Concentration (CMC) , which is the concentration at which micelles begin to form in the bulk solution. Above the CMC, the surface tension remains relatively constant at its minimum value (γcmc). mdpi.com These parameters are crucial indicators of a surfactant's efficiency and effectiveness. Studies on similar aminobenzenesulfonate derivatives show they are highly effective at reducing surface tension. mdpi.com

Interfacial rheology probes the viscoelastic properties of the adsorbed surfactant layer. These properties are critical for understanding the stability of foams and emulsions.

Dilational Rheology: Measures the response of the interfacial tension to expansion or compression of the interfacial area. This provides the dilational modulus, which is a measure of the film's elasticity and its ability to resist deformation. nih.gov

Shear Rheology: Measures the resistance of the interface to shear stress, providing information on interfacial viscosity.

The following table presents the kind of data obtained from surface tension analysis for an anionic surfactant.

ParameterDefinitionSignificance
CMC Critical Micelle Concentration: The concentration at which micelles first form.Indicates the efficiency of the surfactant (a lower CMC is more efficient).
γcmc Surface Tension at CMC: The minimum surface tension achieved.Indicates the effectiveness of the surfactant (a lower γcmc is more effective).

Atomic Force Microscopy (AFM) for Surface Morphology of Adsorbed Layers

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. beilstein-journals.org For surfactant systems, AFM is invaluable for directly visualizing the structure and morphology of adsorbed films on a solid substrate. nih.gov

In a typical experiment, a solution of this compound would be deposited onto a smooth, solid substrate (like mica or silica). After adsorption and drying, or even in-situ in a liquid cell, an AFM tip scans the surface to generate a topographical map. This can reveal how the surfactant molecules arrange themselves at the solid-liquid or solid-air interface.

AFM imaging can provide detailed information on:

Surface Aggregates: At concentrations below the CMC, individual molecules or small, disordered aggregates might be seen. Above the CMC, adsorbed structures may include flattened micelles (hemimicelles) or complete bilayers.

Layer Formation: The formation of a monolayer or multilayer films can be observed and their thickness measured. nih.gov

Surface Roughness: The root-mean-square (RMS) roughness can be calculated from AFM images to quantify the smoothness of the adsorbed film. nih.gov

Defects and Domains: AFM can identify defects, such as pinholes or cracks in the film, as well as the co-existence of different structural domains. nih.gov

The table below summarizes the morphological information that can be obtained using AFM.

FeatureDescriptionAnalytical Insight
Topography A 3D map of the surface height.Direct visualization of adsorbed surfactant structures (e.g., micelles, bilayers). nih.gov
Layer Thickness The height difference between the substrate and the top of the adsorbed film.Confirms monolayer or multilayer formation.
Domain Size The lateral dimensions of ordered regions within the film.Information on the packing and long-range order of adsorbed molecules.
Surface Roughness (RMS) The statistical measure of the variation in height across the surface.Quantifies the uniformity and completeness of the adsorbed layer. nih.gov

Computational and Theoretical Studies of 5 Amino 2 Dodecylbenzenesulphonic Acid

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Characterization

While specific transition state (TS) characterization for catalytic reactions involving 5-Amino-2-dodecylbenzenesulphonic acid is not extensively documented in publicly available literature, we can infer its potential reactivity by examining computational studies of the synthesis of its parent molecule, dodecylbenzene (B1670861) sulfonic acid. The sulfonation of dodecylbenzene is a classic electrophilic aromatic substitution reaction, and its mechanism has been subject to kinetic and theoretical investigations. cosoonchem.comhrpub.orgalfa-chemistry.com

The key step in this synthesis is the attack of an electrophile, typically sulfur trioxide (SO₃), on the dodecylbenzene ring. alfa-chemistry.com Density Functional Theory (DFT) calculations are commonly employed to model this process. These calculations help in identifying the geometry and energy of the transition state, which is crucial for understanding the reaction kinetics.

The reaction proceeds through the formation of a σ-complex (also known as an arenium ion), which is a high-energy intermediate. The transition state leading to this intermediate is the rate-determining step. Computational models can calculate the activation energy (Ea) for this step, which is the energy difference between the reactants and the transition state.

For the sulfonation of dodecylbenzene, two main reaction steps are considered computationally:

Formation of the σ-complex: Dodecylbenzene + SO₃ → [Dodecylbenzene-SO₃]‡ → σ-complex

Deprotonation: σ-complex → Dodecylbenzenesulfonic acid + H⁺

The transition state for the first step is characterized by the partial formation of the C-S bond and the localization of positive charge on the benzene (B151609) ring. The presence of the long alkyl chain (dodecyl group) influences the electron density of the ring and, consequently, the stability of the transition state. The amino group in this compound, being an electron-donating group, would be expected to activate the ring, lowering the activation energy for electrophilic attack compared to unsubstituted dodecylbenzene.

A hypothetical transition state geometry for the sulfonation step leading to a precursor of this compound would involve the approach of the SO₃ molecule to the carbon atom para to the dodecyl group and meta to the amino group. The bond lengths and angles at the transition state would be intermediate between those of the reactants and the σ-complex.

Table 1: Hypothetical Energy Profile for Electrophilic Sulfonation

This interactive table provides a simplified, illustrative energy profile for the key steps in an electrophilic sulfonation reaction, based on general principles of such reactions. The values are representative and not specific to this compound due to the lack of published data.

Reaction CoordinateSpeciesRelative Energy (kJ/mol)
1Reactants (Dodecylbenzene + SO₃)0
2Transition State 1+80
3σ-complex Intermediate+40
4Transition State 2+50
5Products (Dodecylbenesulfonic acid)-20

Note: This data is illustrative and based on general computational studies of electrophilic aromatic substitution.

Catalytic Cycle Simulations

A hypothetical catalytic cycle involving this compound as a catalyst could be envisioned for reactions such as esterification or hydrolysis. In such a cycle, the sulfonic acid group would act as the primary catalytic center.

A Generalized Catalytic Cycle for Acid-Catalyzed Esterification:

Protonation of the Carbonyl Oxygen: The cycle would begin with the protonation of the carboxylic acid reactant by the sulfonic acid group of the catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol reactant then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate.

Water Elimination: A molecule of water is eliminated, and a protonated ester is formed.

Deprotonation/Catalyst Regeneration: The protonated ester is deprotonated, regenerating the sulfonic acid catalyst and releasing the final ester product.

The dodecyl chain would provide a hydrophobic microenvironment that could influence substrate selectivity and reaction rates, particularly for nonpolar reactants. The amino group could potentially participate in the catalytic cycle, for instance, by acting as a proton shuttle or by modifying the acidity of the sulfonic acid group through electronic effects.

Structure-Property Relationship Modeling

Structure-property relationship modeling for this compound is crucial for predicting its behavior in various applications, particularly those leveraging its amphiphilic nature.

Prediction of Amphiphilic Behavior

This compound is an amphiphilic molecule, possessing a hydrophilic head (the amino and sulfonic acid groups) and a hydrophobic tail (the dodecyl chain). This dual nature governs its behavior in aqueous and non-aqueous environments, leading to self-assembly into structures like micelles. Molecular dynamics (MD) simulations are a powerful tool for predicting and understanding this behavior. mdpi.compku.edu.cnrsc.org

MD simulations of similar molecules, such as sodium dodecylbenzene sulfonate (SDBS), provide valuable insights. rsc.org These simulations model the interactions between surfactant molecules and solvent molecules over time, allowing for the observation of micelle formation and the characterization of the resulting aggregates.

Key parameters predicted from these simulations include:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Aggregation Number (N_agg): The average number of surfactant molecules in a micelle.

Micelle Shape and Size: Whether the micelles are spherical, cylindrical, or other shapes, and their dimensions.

Solvent Accessible Surface Area (SASA): A measure of the surface area of the micelle that is accessible to the solvent.

For this compound, the presence of the amino group in addition to the sulfonate group on the phenyl ring would influence the head group's polarity and its interactions with water and counter-ions, thereby affecting the CMC and micelle structure. The dodecyl tail provides the hydrophobic driving force for micellization.

Table 2: Predicted Amphiphilic Properties from Molecular Dynamics Simulations (Analogous Systems)

This interactive table presents typical data obtained from MD simulations for dodecylbenzene sulfonate surfactants. These values provide a reference for the expected amphiphilic behavior of this compound.

PropertyPredicted Value RangeMethod of Prediction
Critical Micelle Concentration (CMC)0.5 - 1.5 mmol/LMD Simulations, QSPR
Aggregation Number (N_agg)50 - 80MD Simulations
Micelle Radius19 - 22 ÅMD Simulations
Area per Head Group110 - 210 ŲMD Simulations

Source: Based on data from molecular dynamics studies on dodecylbenzene sulfonates. mdpi.comrsc.org

QSAR (Quantitative Structure-Activity Relationship) Studies (focused on non-biological activities)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity. For this compound, QSAR studies can be used to predict non-biological activities such as detergency, emulsification power, and foaming ability, which are key performance indicators for surfactants.

These models are built by calculating a set of molecular descriptors for a series of related surfactants and then using statistical methods, like multiple linear regression, to find a correlation between these descriptors and the measured activity.

Key Molecular Descriptors for Surfactant QSAR:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These relate to the 3D shape of the molecule (e.g., molecular volume, surface area).

Electronic Descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, HOMO/LUMO energies, partial charges on atoms). researchgate.net

Hydrophobicity Descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which quantifies the hydrophobicity of the molecule.

For a non-biological activity like detergency, a QSAR model might look like:

Detergency = c₀ + c₁ * (logP) + c₂ * (Molecular Volume) + c₃ * (Dipole Moment) + ...

Where c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.

The specific structural features of this compound would significantly influence these descriptors. The long dodecyl chain would contribute to a high logP value, indicating strong hydrophobic character. The polar amino and sulfonic acid groups would contribute to the dipole moment and the molecule's ability to interact with polar soils and water.

Table 3: Relevant Molecular Descriptors for QSAR of Anionic Surfactants

This interactive table lists key molecular descriptors used in QSAR models for predicting the non-biological activities of anionic surfactants like this compound.

Descriptor TypeDescriptor ExamplePredicted Influence on Detergency
HydrophobicitylogP (Octanol-Water Partition Coefficient)Positive correlation (up to a point)
GeometricalMolecular Surface AreaPositive correlation
ElectronicDipole MomentComplex relationship, affects interaction with polar surfaces
ElectronicHOMO-LUMO GapInverse correlation with reactivity
TopologicalKier Shape IndicesRelates to molecular shape and packing

Note: The influence of descriptors can be complex and model-dependent. This table provides a generalized overview based on QSAR principles for surfactants. researchgate.netnih.gov

By developing and validating such QSAR models, it is possible to predict the performance of new surfactant structures without the need for extensive experimental testing, thus accelerating the design of more effective and specialized surfactants.

Applications in Advanced Materials Science and Engineering

Polymerization Processes as a Monomer or Dopant

The presence of both a polymerizable group (amino) and a doping group (sulfonic acid) on the same molecule allows 5-Amino-2-dodecylbenzenesulphonic acid to play a significant role in polymerization, particularly in the creation of intrinsically conductive polymers (ICPs).

This compound serves as an effective functional dopant and surfactant in the synthesis of conductive polymers like polypyrrole (PPy). Its parent molecule, dodecylbenzenesulphonic acid (DBSA), is widely used for this purpose. jsirjournal.comjsirjournal.com The process typically involves an in-situ chemical oxidative polymerization.

During synthesis, the sulfonic acid group protonates the polymer backbone (e.g., PPy), creating charge carriers (polarons and bipolarons) and thus imparting electrical conductivity. The long dodecyl tail ensures the solubility of the resulting polymer complex in organic solvents, which is a significant advantage over pristine, often intractable, conductive polymers. jsirjournal.com The amino group on the benzene (B151609) ring provides a site for potential copolymerization or for further functionalization of the final polymer.

The use of DBSA as a dopant has been shown to significantly enhance the electrical conductivity of PPy. For instance, DBSA-doped PPy can exhibit conductivities of around 4.18 S/cm, and when incorporated into a composite with graphene oxide, the conductivity can be further boosted to 73 S/cm. jsirjournal.com This dual function as both a dopant and a surfactant makes molecules like this compound highly effective in producing processable and highly conductive polymer materials. jsirjournal.com The thermal stability of PPy can also be enhanced by doping, with DBSA-doped PPy being stable up to approximately 520°C. jsirjournal.com

Table 1: Research Findings on DBSA-Doped Conductive Polymers

Polymer System Synthesis Method Role of DBSA/Functionalized DBSA Key Findings Reference
Polypyrrole (PPy) Inverse Emulsion Polymerization Dopant and Surfactant Improved solubility and thermal stability (up to 520°C). jsirjournal.com
PPy/Graphene Oxide In-situ Emulsion Oxidative Polymerization Dopant Enhanced conductivity to 73 S/cm. jsirjournal.com

This table is interactive. Click on the headers to sort the data.

In emulsion polymerization, this compound can function as a reactive surfactant (surfmer). Its amphiphilic nature, with a hydrophobic dodecyl tail and a hydrophilic head (containing the sulfonic acid and amino groups), allows it to form micelles in an aqueous medium. researchgate.net These micelles can solubilize monomers like aniline (B41778) or pyrrole, creating reaction sites for polymerization when an oxidant is introduced. researchgate.net

The molecule plays a dual role:

Surfactant: It stabilizes the monomer droplets and the resulting polymer particles in the emulsion, preventing agglomeration. researchgate.net

Dopant: The sulfonic acid group dopes the polymer chains as they are formed, rendering the final material conductive. researchgate.net

The presence of the amino group offers a site for covalent bonding into the polymer backbone, which can lead to a more stable and permanent incorporation of the surfactant and dopant functionalities into the final polymer matrix. This is particularly relevant in the synthesis of copolymers, such as poly(aniline-co-aniline-2,5-disulfonic acid), where aminobenzenesulfonic acids are used as comonomers. nih.gov

Functional Coatings and Surface Modification

The distinct chemical functionalities of this compound make it an excellent candidate for creating functional coatings and modifying surface properties.

Amino acids and their derivatives are recognized as effective and environmentally friendly corrosion inhibitors for various metals, including steel, in acidic media. abo.finih.gov this compound combines the inhibitive properties of amino acids and organic sulfonates.

The mechanism of corrosion inhibition is based on the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.netmdpi.com This adsorption occurs through several interactions:

The sulfonic acid group can interact with the positively charged metal surface in an acidic solution.

The nitrogen atom of the amino group and the oxygen atoms of the sulfonate group possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms, forming coordinate bonds. nih.govmdpi.com

The long hydrophobic dodecyl chain orients itself away from the metal surface, creating a dense, non-polar layer that repels water and corrosive species.

This process involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding), leading to high inhibition efficiency. researchgate.net The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netmdpi.com The presence of such inhibitors raises the activation energy for the corrosion process, thereby reducing the corrosion rate. researchgate.net

Table 2: Corrosion Inhibition Data for Related Compounds

Inhibitor Type Metal Corrosive Medium Inhibition Efficiency (IE) Adsorption Mechanism Reference
α-aminophosphonate (α-AP) Carbon Steel H₂SO₄ 95.7% at 180 ppm Physisorption & Chemisorption (Langmuir) nih.gov
Sodium dodecyl benzene sulfonate EN8 Steel 0.5 M H₂SO₄ IE increases with concentration Physisorption & Chemisorption (Langmuir) researchgate.net

This table is interactive. Users can sort by inhibitor, metal, or efficiency.

The amphiphilic structure of this compound allows it to act as a molecular bridge or coupling agent, promoting adhesion between dissimilar materials (e.g., an organic coating and a metallic substrate). The hydrophilic sulfonic acid and amino groups can form strong bonds with an inorganic surface, while the hydrophobic dodecyl tail can entangle with or bond to a polymer matrix.

Furthermore, by adsorbing onto a surface, these molecules can significantly alter its wettability (hydrophilicity/hydrophobicity). Doping polypyrrole films with functional dopants has been shown to be a viable strategy for tuning surface properties. For example, using 4-N-Pentylphenylboronic acid as a dopant for PPy enhanced the adhesion of sugar-rich bacterial cells, demonstrating that the chemical nature of the dopant directly influences the surface's bio-affinity and adhesive properties. plos.org Similarly, this compound can be used to control the surface energy and wettability of substrates for applications in coatings, printing, and biomedical devices.

Colloidal Systems and Nanoparticle Stabilization

The surfactant properties of this compound are crucial for the formation and stabilization of colloidal dispersions and nanoparticle systems. nih.gov When used in a solution at a concentration above its critical micelle concentration, it forms aggregates that can encapsulate other molecules, forming the basis of emulsions and microemulsions. researchgate.net

In the context of nanomaterials, it can act as a stabilizing agent for nanoparticles (e.g., metal oxides, carbon nanotubes, graphene). jsirjournal.com The molecule adsorbs onto the nanoparticle surface, preventing agglomeration through a combination of:

Steric Hindrance: The bulky dodecyl chains create a physical barrier that keeps the particles separated.

Electrostatic Repulsion: The ionization of the sulfonic acid and amino groups imparts a surface charge to the nanoparticles, causing them to repel each other.

This stabilization is essential for achieving a uniform dispersion of nanoparticles within a liquid medium or a polymer matrix, which is critical for the performance of nanocomposites, catalysts, and advanced sensors. jsirjournal.comnih.gov

Dispersing Agent for Pigments and Nanomaterials

The efficacy of this compound as a dispersing agent stems from its ability to adsorb onto the surface of particles, preventing their agglomeration and ensuring a stable and uniform distribution within a liquid medium. This is crucial for achieving desired properties in applications such as coatings, inks, and nanocomposites.

The mechanism of dispersion involves two primary functions of the molecule. The hydrophobic dodecyl tail is attracted to the typically non-polar surface of pigment and nanomaterial particles through van der Waals forces. This leaves the hydrophilic sulfonate and amino groups oriented towards the surrounding solvent, which is often polar in nature. The sulfonate group, being the salt of a strong acid, imparts a significant negative charge to the particle surface. This creates electrostatic repulsion between the particles, a key factor in preventing them from clumping together. The amino group can also contribute to the stability of the dispersion, potentially through hydrogen bonding interactions with the solvent or by acquiring a positive charge in acidic conditions, further modifying the surface charge characteristics.

The presence of both acidic (sulfonic acid) and basic (amino) functional groups on the same molecule suggests that its performance as a dispersing agent could be highly dependent on the pH of the system. This allows for tunable dispersion properties, which can be advantageous in complex formulations. While specific research data on this compound is limited, the principles of using amino alcohols and other surfactants for pigment dispersion are well-established. For instance, alkanolamines are known to improve the particle size distribution of pigments in paint formulations. coatingsworld.com The dual functionality of this compound positions it as a potentially effective dispersant for a wide range of organic and inorganic pigments and nanomaterials.

Stabilization of Emulsions and Suspensions

Emulsions are mixtures of immiscible liquids, such as oil and water, while suspensions are heterogeneous mixtures of solid particles in a liquid. The long-term stability of both is a significant challenge in many industrial applications, from food and cosmetics to pharmaceuticals and manufacturing. This compound, as a surfactant, can play a critical role in the formation and stabilization of these systems.

In the context of emulsions, the amphiphilic nature of this compound allows it to position itself at the oil-water interface, reducing the interfacial tension between the two phases. The hydrophobic dodecyl chain resides in the oil phase, while the hydrophilic sulfonate and amino groups are in the aqueous phase. This reduction in interfacial tension facilitates the formation of smaller droplets during the emulsification process, leading to a more stable emulsion. The charged sulfonate head group also creates a repulsive barrier around the droplets, preventing them from coalescing. The stability of emulsions can often be enhanced by using a combination of proteins and polysaccharides, which can form protective layers around droplets. nih.gov

For suspensions, which involve solid particles in a liquid, the stabilization mechanism is similar to that of pigment and nanomaterial dispersion. The surfactant molecules adsorb onto the surface of the suspended particles, preventing their settling or flocculation through electrostatic and steric hindrance. The long dodecyl chain can provide a steric barrier, physically keeping the particles apart, while the charged head group provides electrostatic repulsion. The effectiveness of the stabilization is influenced by factors such as the concentration of the surfactant, the pH of the medium, and the nature of the suspended particles. The dual functionality of the amino and sulfonic acid groups in this compound could offer advantages in creating stable suspensions across a range of conditions.

Environmental Chemistry and Remediation Perspectives

Environmental Fate and Transport Mechanisms

The fate of 5-Amino-2-dodecylbenzenesulphonic acid in the environment is primarily controlled by its tendency to adsorb to solids and its susceptibility to biodegradation.

Several factors influence the extent of adsorption, with isotherms generally being nonlinear. acs.org Research on LAS has shown that the apparent distribution ratio (D), a measure of sorption, is strongly influenced by the properties of both the surfactant and the environmental matrix. acs.org Key findings indicate that sorption increases with the length of the alkyl chain. acs.org In soils and sediments, LAS concentrations can range from less than 1 mg/kg to higher values, particularly in areas impacted by sludge application. nih.govcleaninginstitute.org The process is reversible, and desorption is interconnected with biodegradation, as the slow release of sorbed molecules can govern the rate of their subsequent breakdown. heraproject.com

Table 1: Factors Influencing the Apparent Distribution Ratio (D) of LAS in Sediments This table is interactive. Click on the headers to sort the data.

Parameter Effect on Adsorption (log D) Reference
Alkyl Chain Length (nCH2) Increases by a factor of ~0.4 per CH₂ group acs.org
Hydrogen Ion Conc. ([H+]) Increases by a factor of ~0.17 per unit increase acs.org
Calcium Ion Conc. ([Ca2+]) Increases by a factor of ~0.23 per unit increase acs.org
Organic Carbon Content (foc) Strong positive correlation acs.org

| Solids Concentration | Increases with higher solids concentration | acs.org |

Under aerobic conditions, this compound is readily biodegradable by native microbial communities in soil and water. heraproject.comrdd.edu.iq The degradation pathway for LAS is well-established and proceeds through several key steps. The process is typically initiated by a monooxygenase enzyme that attacks the alkyl chain, a step that requires molecular oxygen. rdd.edu.iq

The primary biodegradation pathway involves:

Omega (ω)-oxidation: The terminal methyl group of the dodecyl chain is oxidized to a carboxylic acid. nih.gov

Beta (β)-oxidation: The resulting carboxylated alkyl chain is then progressively shortened by the removal of two-carbon units. nih.gov

Metabolite Formation: This process leads to the formation of a series of transient metabolites known as sulfophenylcarboxylic acids (SPCs), which have shorter alkyl chains than the parent compound. nih.govacs.org These SPCs are further degraded until the alkyl chain is completely mineralized. nih.gov

Ring Cleavage: Following the degradation of the alkyl chain, the benzene (B151609) ring is opened, and the sulfonate group is cleaved, releasing inorganic sulfate (B86663). rdd.edu.iq

Studies have also detected intermediates resulting from alpha (α)-oxidation, indicating multiple initial points of enzymatic attack on the alkyl chain. nih.gov The complete disappearance of SPCs in laboratory and field studies indicates that the degradation of LAS is ultimately total. nih.gov The half-life for LAS in sludge-amended soils has been observed to be between 7 and 22 days. cleaninginstitute.org While primarily an aerobic process, some degradation has been noted under specific anaerobic conditions, though it is generally considered persistent in anoxic environments. nih.govewg.orgresearchgate.net

Application in Environmental Remediation Technologies

The surface-active properties of this compound make it valuable in technologies aimed at remediating contaminated environments, particularly in mobilizing and removing organic pollutants.

In chemical Enhanced Oil Recovery (EOR), anionic surfactants like this compound are injected into mature oil reservoirs to mobilize residual oil trapped by high capillary forces. nih.govyoutube.comacs.org The primary mechanisms of action are:

Interfacial Tension (IFT) Reduction: The surfactant accumulates at the oil-water interface, significantly lowering the IFT. nih.govyoutube.comresearchgate.net This reduction in tension allows the displacing fluid (water) to mobilize oil droplets that would otherwise remain immobile within the porous rock structure. youtube.comacs.org Anionic surfactants are highly effective at reducing IFT to the ultra-low levels (e.g., below 10⁻² mN/m) required for efficient oil displacement. nih.govresearchgate.net

Wettability Alteration: The surfactant can adsorb onto the reservoir rock surface, changing its wettability from oil-wet to more water-wet conditions. nih.govresearchgate.netresearchgate.net This change facilitates the release of oil from the rock surface and improves the sweep efficiency of the water flood. researchgate.net

The effectiveness of surfactant flooding can be further improved by creating synergistic mixtures of different surfactant types (e.g., anionic and cationic) or by using it in conjunction with low-salinity water, which can lead to higher oil recovery factors. nih.gov

Table 2: Examples of Increased Oil Recovery Using Anionic Surfactants This table is interactive. Click on the headers to sort the data. | Surfactant System | Conditions | Additional Oil Recovery | Reference | | :--- | :--- | :--- | | Sodium Dodecylbenzenesulfonate (SDBS) & other surfactants | Multivariate formulation, limestone core | Up to 16% | nih.gov | | Anionic surfactant from Mahua oil | Surfactant-polymer slug, sandstone core | Almost 20% over water flooding | researchgate.net | | Sodium Lauryl Sulfate (SLS) | Low-salinity water, limestone core | 10.7% over deionized water | nih.gov |

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. These microscopic structures have a hydrophobic core and a hydrophilic exterior, enabling them to act as solubilizing agents for otherwise insoluble organic compounds in aqueous systems. scholarsresearchlibrary.comwho.int

The hydrophobic core of the micelle encapsulates non-polar pollutants, such as components of crude oil, pesticides, or other hydrophobic industrial chemicals. scholarsresearchlibrary.com This process, known as micellar solubilization, effectively increases the apparent water solubility of the pollutant, facilitating its removal from soil or its transport in groundwater for pump-and-treat remediation systems. The efficiency of solubilization depends on the molecular structures of both the surfactant and the pollutant. nih.gov Surfactants with longer hydrophobic chains generally exhibit higher solubilization capacity. nih.gov For polarizable pollutants, the charged headgroup of an ionic surfactant like this compound can offer additional ion-dipole interactions, further enhancing solubilization. nih.gov

Analytical Detection and Monitoring in Environmental Samples (beyond basic identification)

Advanced analytical methods are required for the accurate quantification and monitoring of this compound and its degradation products (SPCs) in complex environmental samples like soil and water. acs.orgshimadzu.com These methods must be sensitive enough to detect trace concentrations and selective enough to differentiate between various homologues and isomers.

The predominant technique is High-Performance Liquid Chromatography (HPLC) coupled to a mass spectrometer (LC-MS ), often using tandem mass spectrometry (LC-MS/MS ). acs.orgshimadzu.com This approach provides high sensitivity and specificity, allowing for the simultaneous measurement of the parent LAS compounds and their SPC metabolites. acs.org Another sensitive method involves HPLC with fluorescence detection (HPLC-FLD). nih.gov

Sample preparation is a critical step to isolate the analytes from the matrix and concentrate them to detectable levels. Solid-Phase Extraction (SPE) is commonly employed for this purpose. acs.orgshimadzu.com For high-throughput analysis, automated online SPE-LC-MS/MS systems have been developed, which streamline the process and improve reproducibility. shimadzu.com These methods can achieve low limits of quantification (LOQ), typically in the microgram per kilogram (µg/kg) range for soils and microgram per liter (µg/L) range for water. acs.orgshimadzu.com

Table 3: Advanced Analytical Methods for LAS and Metabolite Detection This table is interactive. Click on the headers to sort the data. | Analytical Technique | Sample Matrix | Sample Preparation | Quantification Limit (LOQ) | Recovery Rate | Reference | | :--- | :--- | :--- | :--- | :--- | | LC-ESI-MSn | Sludge-amended soil | Methanol (B129727) extraction, SPE | 0.5 - 400 µg/kg | >65% | acs.org | | Online SPE-LC-MS/MS | River water | Automated online SPE | 0.1 µg/L (ppb) | >90% (for most) | shimadzu.com | | HPLC-FLD | Carrots (from polluted soil) | Extraction | <5 µg/kg | 91 ± 4% | nih.gov | | Spectrophotometry | Seawater | Liquid-liquid extraction | 1 µg/L (LOD) | 95% | nih.gov |

Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning for Compound Design

The convergence of computational science with chemistry is unlocking new paradigms for molecular design and discovery. For 5-Amino-2-dodecylbenzenesulphonic acid and its derivatives, Artificial Intelligence (AI) and Machine Learning (ML) offer the potential to rapidly accelerate the design of new compounds with tailored properties.

Researchers can employ ML models, trained on vast datasets of known surfactants and functionalized molecules, to predict the structure-property relationships of novel analogues. For instance, algorithms could predict how modifications to the alkyl chain length, the position of the functional groups, or the introduction of additional substituents would impact key performance metrics. These metrics could include surface tension reduction, critical micelle concentration (CMC), and emulsification efficiency.

Furthermore, generative AI models could be tasked with designing entirely new molecules based on the core structure of this compound. These models could explore a vast chemical space to propose candidates with enhanced biodegradability, lower toxicity, or superior performance in specific applications like enhanced oil recovery or specialized cleaning formulations. This in-silico approach significantly reduces the time and cost associated with traditional trial-and-error laboratory synthesis and testing.

Development of Advanced Hybrid Materials Incorporating the Compound

The distinct amphiphilic nature and reactive amino group of this compound make it an excellent candidate for the development of advanced hybrid materials. Future research is anticipated to focus on its incorporation into both organic and inorganic matrices to create materials with synergistic or entirely new functionalities.

One promising avenue is the use of this compound as a functional monomer in polymerization reactions. The amino group can readily participate in polycondensation or polyaddition reactions to form novel polyamides or polyurethanes. The resulting polymers would have sulfonic acid groups and long alkyl chains pendant to the polymer backbone, creating self-organizing, ion-conductive, or stimuli-responsive materials for applications in membranes, sensors, or controlled-release systems.

In the realm of inorganic-organic hybrids, the sulfonic acid group can interact strongly with metal oxides or nanoparticles. This allows this compound to act as a surface modifier or a stabilizing agent in the synthesis of nanocomposites. For example, it could be used to functionalize silica (B1680970) or titania nanoparticles, improving their dispersion in polymer matrices or creating functional coatings with antistatic or antimicrobial properties.

Exploration of Novel Catalytic Transformations

The inherent functionalities of this compound suggest its potential use in novel catalytic systems, both as a catalyst and as a substrate.

As an acid catalyst, the sulfonic acid group provides a Brønsted acid site. When immobilized on a solid support, it could function as a recyclable catalyst for reactions such as esterification, hydrolysis, or condensation. The long dodecyl chain could create a specific hydrophobic microenvironment around the catalytic site, potentially influencing selectivity and reaction rates, particularly for reactions involving non-polar substrates.

Conversely, the compound can serve as a substrate for catalytic transformations to produce high-value derivatives. The amino group is a key reactive handle for various catalytic cross-coupling reactions. For instance, palladium- or copper-catalyzed reactions could be explored to couple the aromatic ring with other molecules, leading to the synthesis of complex dyes, pharmaceutical intermediates, or novel functional surfactants with unique electronic or photophysical properties. Future research will likely focus on developing green catalytic methods for these transformations, utilizing earth-abundant metals and environmentally benign solvents.

Towards Circular Economy and Bio-based Feedstocks

The imperative for a sustainable chemical industry is driving a shift from a linear, fossil-based economy to a circular model utilizing renewable resources. Future research on this compound will be increasingly directed towards sustainable synthesis routes. amino-chem.com

The production of this compound traditionally relies on petrochemical feedstocks. A key area of future research will be the development of bio-based pathways to its precursors. worldbiomarketinsights.comresearchgate.net Amino acids, which are readily available from biomass fermentation, could serve as a renewable source for the amino group and potentially the aromatic core. nih.gov Lignin (B12514952), a complex aromatic biopolymer, is another potential feedstock for the benzene (B151609) ring. The dodecyl group could be derived from fatty acids obtained from plant oils. Integrating these bio-based feedstocks would significantly reduce the carbon footprint of the compound. worldbiomarketinsights.com

Furthermore, circular economy principles are being applied to chemical manufacturing. amino-chem.com For instance, the recycling of spent sulfuric acid, a key reagent in the sulfonation process, is a strategy that chemical companies are implementing to improve resource efficiency and reduce waste. amino-chem.com Future developments may also include designing the molecule for enhanced biodegradability, ensuring it breaks down into harmless substances at the end of its life cycle, thereby closing the loop.

Sustainability AspectPotential Future DevelopmentSource
Feedstock Use of amino acids and lignin from biomass for the aromatic structure. nih.gov
Alkyl Chain Derivation of the dodecyl group from renewable plant oil fatty acids. worldbiomarketinsights.com
Manufacturing Implementation of sulfuric acid recycling and other circular processes. amino-chem.com
End-of-Life Molecular design for enhanced biodegradability. worldbiomarketinsights.com

Expanding Fundamental Understanding of Interfacial Dynamics

While the primary function of surfactant-like molecules is to act at interfaces, a deep, molecular-level understanding of their dynamic behavior is often incomplete. For this compound, future research will focus on elucidating its complex interfacial dynamics using a combination of advanced experimental techniques and powerful computational simulations.

Molecular Dynamics (MD) simulations, which have been used to study the closely related dodecylbenzenesulfonate (DBS), offer a window into the self-assembly process. mdpi.comnih.gov These simulations can predict how individual molecules of this compound arrange themselves at an oil-water or air-water interface, the structure of the micelles they form, and how factors like pH and salinity influence this behavior. mdpi.com For example, simulations can reveal the preferred packing distances between molecules, showing ordered patterns at specific distances like 5 Å. mdpi.com

This computational work can be complemented by experimental techniques such as neutron scattering, X-ray reflectivity, and advanced spectroscopic methods. These experiments can validate simulation results and provide crucial data on micelle size, shape, and aggregation number. A deeper understanding of these interfacial dynamics is critical for optimizing the performance of this compound in complex applications and for designing next-generation molecules with superior interfacial properties. nih.gov

Q & A

Q. What are the primary challenges in synthesizing 5-Amino-2-dodecylbenzenesulphonic acid, and how can purity be ensured?

Synthesis of sulfonic acid derivatives often faces challenges in regioselectivity and byproduct formation due to the reactivity of sulfonic acid groups. Key steps include:

  • Reagent selection : Use controlled sulfonation conditions (e.g., fuming sulfuric acid) to minimize over-sulfonation .
  • Purification : Employ ion-exchange chromatography or recrystallization in polar solvents (e.g., methanol-water mixtures) to isolate the target compound .
  • Characterization : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to verify substitution patterns .

Q. How can researchers address solubility limitations of this compound in aqueous systems?

The amphiphilic nature of the compound (hydrophobic dodecyl chain and hydrophilic sulfonic acid group) requires tailored solvent systems:

  • Solvent optimization : Test binary mixtures (e.g., DMSO-water or methanol-water) to enhance solubility while maintaining stability .
  • Surfactant-assisted dispersion : Use non-ionic surfactants (e.g., Tween-80) to improve dispersion in aqueous buffers for biological assays .

Q. What spectroscopic techniques are critical for structural elucidation of sulfonic acid derivatives?

  • FT-IR : Identify sulfonic acid (-SO₃H) stretches (asymmetric: ~1200 cm⁻¹, symmetric: ~1040 cm⁻¹) and amino group vibrations (~3300 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns, noting potential loss of -SO₃ groups under high-energy conditions .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for this compound?

A 2³ factorial design can systematically evaluate variables:

  • Factors : Temperature (80–120°C), reaction time (4–8 hours), and acid concentration (90–98% H₂SO₄).
  • Response variables : Yield, purity, and regioselectivity.
  • Analysis : Use ANOVA to identify significant interactions (e.g., temperature × time) and derive optimal conditions . Example table:
FactorLow LevelHigh LevelOptimal Value
Temperature80°C120°C100°C
Time4 h8 h6 h

Q. What methodologies resolve contradictions in reported reactivity data for sulfonic acid derivatives?

Discrepancies in reactivity (e.g., electrophilic substitution rates) may arise from solvent polarity or trace metal impurities. Mitigation strategies:

  • Controlled reproducibility : Standardize solvent batches and use chelating agents (e.g., EDTA) to eliminate metal interference .
  • Cross-validation : Compare results across multiple analytical platforms (e.g., UV-Vis kinetics vs. LC-MS monitoring) .

Q. How can computational modeling predict membrane interactions of this compound?

Molecular dynamics (MD) simulations can elucidate lipid bilayer penetration:

  • Force fields : Use CHARMM36 or GROMOS for sulfonic acid parametrization.
  • Key metrics : Analyze insertion depth, hydrogen bonding with phospholipid headgroups, and diffusion coefficients .
  • Validation : Correlate simulations with experimental data from fluorescence quenching assays or surface plasmon resonance (SPR) .

Q. What advanced separation techniques improve isolation of isomeric byproducts?

  • High-performance liquid chromatography (HPLC) : Utilize chiral columns (e.g., Chiralpak IA) with methanol:ammonium acetate mobile phases for enantiomeric resolution .
  • Capillary electrophoresis (CE) : Apply pH gradients (2.5–5.0) to exploit differences in sulfonic acid pKa values (~1.5) for isomer separation .

Methodological Frameworks

Designing a study to probe the compound’s role in micellar catalysis :

  • Hypothesis : The dodecyl chain enhances substrate binding in micelles, while the sulfonic acid group acts as a Brønsted acid catalyst.
  • Experimental setup :
  • Kinetic assays : Monitor reaction rates (e.g., ester hydrolysis) under varying pH and surfactant concentrations.
  • Dynamic light scattering (DLS) : Measure micelle size/distribution to correlate with catalytic efficiency .

Integrating cheminformatics tools for structure-activity relationship (SAR) analysis :

  • Data curation : Compile physicochemical properties (logP, polar surface area) and bioactivity data into a relational database.
  • Machine learning : Train random forest models on descriptors like topological polar surface area (TPSA) to predict antimicrobial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.